Bis(4-allyloxyphenyl)sulfone
Overview
Description
Bis(4-allyloxyphenyl)sulfone, also known as BAPS, is a synthetic organic compound that is widely used in the laboratory as a reagent for various applications. It is a white, crystalline solid with a melting point of 110-120 °C and a boiling point of 250-260 °C. BAPS is a versatile reagent that can be used to synthesize a wide variety of organic compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, BAPS has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Microwave-Assisted Synthesis
Bis(4-allyloxyphenyl) sulfone is utilized in microwave-assisted solvent-free Claisen rearrangement. This process, which takes only 5 minutes under microwave irradiation, results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used in industry as a color developer for heat- or pressure-sensitive recording (Yamamoto et al., 2003).
Fuel Cell Applications
Bis(4-allyloxyphenyl) sulfone is integral in synthesizing sulfonated block copolymers with fluorenyl groups, which have promising applications in fuel cells. These polymers exhibit high proton conductivity and improved mechanical properties, making them suitable for fuel-cell applications (Bae et al., 2009).
Electronic Transport in Poly(azomethine Sulfone)s
In the field of electronic transport, bis(4-allyloxyphenyl) sulfone is used in the synthesis of poly(azomethine sulfone)s. These polymers demonstrate semiconducting properties and are studied for their potential in electronic transport applications (Rusu et al., 2007).
Sulfonated Polyimides Synthesis
The compound is also used in synthesizing sulfonated polyimides, showing high proton conductivity and water stability. These properties make them ideal for use in high-performance materials, particularly in fuel cell membranes (Chen et al., 2007).
Nanofiltration Membranes
In water treatment, bis(4-allyloxyphenyl) sulfone contributes to the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes are used for treating dye solutions, showing improved water flux and dye rejection capabilities (Liu et al., 2012).
Flame Retardant Applications
Additionally, it is used in the preparation of flame retardant bis(4-allyloxy-3,5-dibromophenyl) sulfone, a compound with potential applications in materials requiring high flame resistance (Hui & Lan-ying, 2007).
Proton Exchange Membranes
for Fuel CellsProton exchange membranes for fuel cells also benefit from the use of bis(4-allyloxyphenyl) sulfone. These membranes, made from sulfonated poly(ether sulfone)s, show excellent proton conductivity and stability, vital for efficient fuel cell operation (Matsumoto et al., 2009).
Proton Transport in Multi-Sulfonated Poly(ether sulfone)s
Innovative applications in proton transport are also seen with bis(4-allyloxyphenyl) sulfone. Multi-sulfonated poly(ether sulfone)s, synthesized using this compound, show high efficiency in proton transport, which is essential for the advancement of fuel cell technologies (Lim et al., 2014).
properties
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41481-63-4 | |
Record name | 41481-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?
A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:
- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.
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